6-(4-Methoxyphenyl)-2,2-dimethylmorpholine
Overview
Description
6-(4-Methoxyphenyl)-2,2-dimethylmorpholine is an organic compound characterized by a morpholine ring substituted with a 4-methoxyphenyl group and two methyl groups at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Aromatic Substitution: The synthesis typically begins with the preparation of the 4-methoxyphenyl group, which can be introduced via electrophilic aromatic substitution reactions.
Morpholine Ring Formation: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Substitution at the 2-Position:
Industrial Production Methods
In an industrial setting, the production of 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the compound into various reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the morpholine nitrogen, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of morpholine derivatives with biological systems. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
Medicinally, this compound may serve as a lead compound for the development of new pharmaceuticals. Its potential therapeutic effects could be explored in areas such as anti-inflammatory, analgesic, or antimicrobial treatments.
Industry
In the industrial sector, this compound can be utilized in the production of polymers, coatings, and other materials. Its chemical stability and reactivity make it suitable for various applications in materials science.
Mechanism of Action
The mechanism by which 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylmorpholine: Lacks the dimethyl groups at the 2-position, resulting in different chemical and biological properties.
2,2-Dimethylmorpholine:
4-Methoxyphenyl-2-methylmorpholine: Contains only one methyl group at the 2-position, leading to variations in its chemical behavior.
Uniqueness
6-(4-Methoxyphenyl)-2,2-dimethylmorpholine is unique due to the combination of the 4-methoxyphenyl group and the two methyl groups at the 2-position
Properties
IUPAC Name |
6-(4-methoxyphenyl)-2,2-dimethylmorpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2)9-14-8-12(16-13)10-4-6-11(15-3)7-5-10/h4-7,12,14H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREFRNFLNQTLSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(O1)C2=CC=C(C=C2)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640605 | |
Record name | 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017480-89-5 | |
Record name | 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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